tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a bicyclic compound featuring a tert-butyl ester and an amino group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate and an amine precursor in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or amines.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with a carbamate group instead of a carboxylate.
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol: Contains a hydroxyl group instead of a carboxylate ester.
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Features a difluoromethyl group and is used in different chemical contexts.
Uniqueness
tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a rigid bicyclic structure, an amino group, and a tert-butyl ester. This combination provides specific chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8(2,3)13-7(12)9-4-10(11,5-9)6-9/h4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGTBCLPDXZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935523-60-6 |
Source
|
Record name | tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.